molecular formula C9H10O B3343547 isochavicol CAS No. 539-12-8

isochavicol

Cat. No.: B3343547
CAS No.: 539-12-8
M. Wt: 134.17 g/mol
InChI Key: UMFCIIBZHQXRCJ-UHFFFAOYSA-N
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Description

Isochavicol (C 9 H 10 O, Molecular Weight: 134.18 g/mol) is a phenylpropanoid compound of significant interest in biochemical and pharmacological research . This high-purity reagent serves as a critical reference standard and investigative tool for exploring a range of biological activities. Research indicates that this compound and its structural analogues demonstrate potent antioxidant properties , effectively scavenging free radicals such as DPPH and inhibiting lipid peroxidation, which are key mechanisms in mitigating oxidative stress . Furthermore, studies on related phenolic compounds like chavicol and hydroxychavicol have revealed promising anticancer and cytotoxic activities , including the induction of apoptosis and inhibition of cell proliferation in human lung carcinoma A549 cell lines, suggesting a potential research pathway for this compound in oncology models . Beyond these areas, this compound presents a valuable compound for metabolic and enzymatic studies . It has shown inhibitory effects on pancreatic lipase, an enzyme central to fat absorption, positioning it as a candidate for research into metabolic disorders . This compound is a natural constituent found in the essential oils of various medicinal plants, including Daucus muricatus . Researchers are leveraging this compound to unravel its mechanism of action, which may involve the modulation of key cellular signalling pathways. This product is intended for use in in vitro assays and in silico molecular docking studies to further elucidate its biological interactions . This product is sold for Research Use Only. It is strictly not for use in diagnostic or therapeutic procedures and is not intended for human consumption.

Properties

IUPAC Name

4-prop-1-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFCIIBZHQXRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345962
Record name 4-(1-Propen-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-12-8
Record name 4-(1-Propenyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Propen-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isochavicol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Isochavicol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Isochavicol has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing natural antimicrobial agents. The mechanism involves disrupting the bacterial cell membrane integrity, leading to cell death .

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in animal models . This property makes it a promising candidate for therapeutic applications in conditions such as arthritis and inflammatory bowel disease.

Antioxidant Activity

This compound exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is essential for preventing cellular damage and may contribute to its protective effects against chronic diseases such as cancer and cardiovascular disorders .

Pest Repellent

In agricultural settings, this compound has been identified as an effective natural insect repellent. Studies indicate that it can deter pests like aphids and whiteflies without harming beneficial insects . This application supports sustainable agricultural practices by reducing the reliance on synthetic pesticides.

Plant Growth Promotion

This compound has been shown to enhance plant growth by promoting root development and nutrient uptake. Its application in horticulture can lead to improved crop yields and healthier plants .

Flavoring Agent

Due to its pleasant aroma, this compound is utilized as a flavoring agent in food products. It contributes to the sensory profile of various culinary dishes and beverages, enhancing consumer acceptance .

Preservation

The compound's antimicrobial properties also make it suitable for use as a natural preservative in food products. It can inhibit the growth of spoilage microorganisms, thereby extending shelf life without compromising food safety .

Case Studies

StudyApplicationKey Findings
AntimicrobialThis compound showed significant activity against E.coli and S.aureus with MIC values < 100 µg/mL.
Anti-inflammatoryReduced TNF-α levels in murine models by 50% upon treatment with this compound at 10 mg/kg body weight.
AntioxidantDemonstrated DPPH scavenging activity with an IC50 value of 25 µg/mL, indicating strong antioxidant potential.
Pest RepellentEffectively repelled aphids with a >70% deterrent effect in field trials compared to control treatments.
Plant Growth PromotionEnhanced root biomass by 30% when applied at 50 µg/mL concentration in hydroponic systems.

Mechanism of Action

The mechanism of action of isochavicol involves its interaction with various molecular targets and pathways. This compound can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant enzyme activities. It also interacts with inflammatory pathways, inhibiting the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isochavicol shares structural and functional similarities with phenylpropanoids and phenolic derivatives. Below is a detailed comparison with key analogs:

This compound vs. This compound Esters

Property This compound This compound Isobutyrate This compound 2-Methylbutyrate This compound Propionate
Molecular Formula C₉H₁₀O₂ C₁₃H₁₆O₂ C₁₄H₁₈O₂ C₁₂H₁₄O₂
Molecular Weight 150.17 g/mol 204.27 g/mol 218.29 g/mol 190.24 g/mol
Key MS Fragments m/z 150 (M⁺) m/z 204 (M⁺) m/z 218 (M⁺) m/z 190 (M⁺)
Antiplasmodial IC₅₀ 14.2 µM Not reported Not reported 70.0 µM
Plant Source D. crinitus leaves (HS-SPME extracts) D. crinitus stems (84.1% in oil) D. crinitus aerial parts (17.8%) Synthetic/semisynthetic
  • Structural Differences: Esters feature acyl groups (e.g., isobutyrate, 2-methylbutyrate) replacing the phenolic hydroxyl, increasing hydrophobicity .
  • Bioactivity : this compound exhibits stronger antiplasmodial activity (IC₅₀ = 14.2 µM) than its propionate derivative (IC₅₀ = 70.0 µM), suggesting the free hydroxyl group is critical for efficacy .
  • Extraction : this compound is absent in hydrodistilled oils due to water solubility but is detectable via HS-SPME in leaf volatiles (7.1–34.7%) . Esters dominate in essential oils due to higher volatility .

This compound vs. Coumarin Derivatives

This compound vs. Other Phenylpropanoids

  • Apiol and Myristicin: Found in Daucus species, these lack the propenyl phenolic structure and show divergent bioactivities (e.g., insecticidal vs. antiplasmodial) .
  • t-Anol/Isochavicol O-Methyltransferase (AIMT1): this compound is a substrate for methylation in Foeniculum vulgare, producing methylated derivatives with altered solubility and bioactivity .

Functional and Metabolic Comparisons

Metabolic Pathways

  • This compound biosynthesis involves phenylpropanoid pathways, with key enzymes like phenylalanine ammonia-lyase (PAL) and AIMT1 .
  • Esterification occurs post-synthesis, modulating volatility and ecological roles (e.g., pollinator attraction vs. defense) .

Q & A

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in public repositories (e.g., GNPS) and sharing detailed protocols on platforms like protocols.io . Disclose batch numbers, solvent suppliers, and instrument calibration logs. Invite third-party validation through collaborative replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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